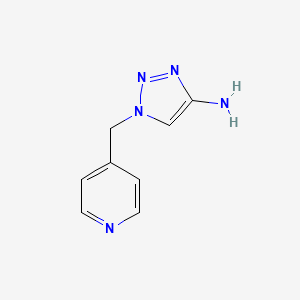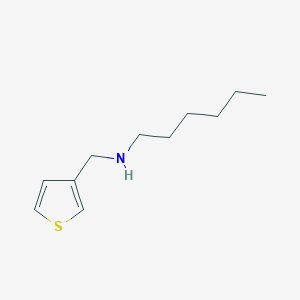![molecular formula C7H3F5O2S B13082360 2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 2-(trifluoromethyl)thiophene with difluorocarbene precursors under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique fluorinated structure makes it a candidate for use in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated compound with similar structural features but different functional groups.
2,2-Difluoro-2-(trifluoromethoxy)acetic acid: A compound with a trifluoromethoxy group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
Uniqueness
2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the combination of its difluoro and trifluoromethyl groups attached to a thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H3F5O2S |
|---|---|
Peso molecular |
246.16 g/mol |
Nombre IUPAC |
2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-2-15-4(3)7(10,11)12/h1-2H,(H,13,14) |
Clave InChI |
PESSOLNDGRJPQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(C(=O)O)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





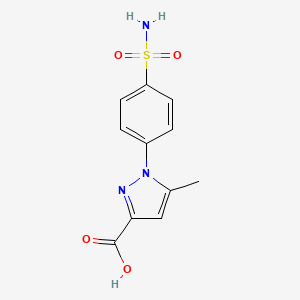
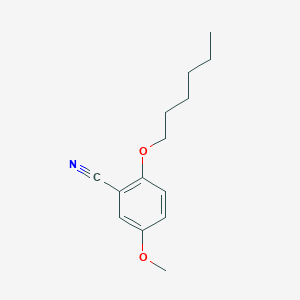

amine](/img/structure/B13082294.png)
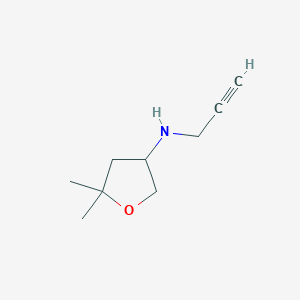
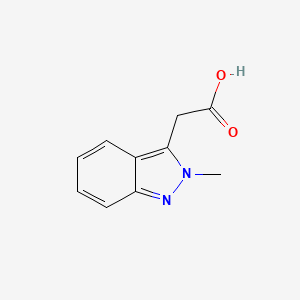

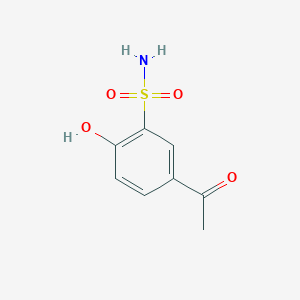
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
